N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-17(19-10-13-5-2-1-3-6-13)12-26-18-20-16(11-25-18)14-7-4-8-15(9-14)21(23)24/h1-9,11H,10,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWXPTKFVMWCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide typically involves a multi-step process:
Formation of the Thiazole Ring: The initial step involves the reaction of 3-nitroaniline with 2-cyanothioacetamide to form 4-(3-nitrophenyl)thiazole.
Thioether Formation: The thiazole derivative is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to form the thioether linkage.
Acetamide Formation: Finally, the thioether is reacted with acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The thioether (-S-) group undergoes nucleophilic substitution under alkaline conditions. For example:
-
Reaction with Amines :
Reacting with primary or secondary amines (e.g., morpholine, piperidine) in acetone or DMF at 60–80°C replaces the thioether sulfur with an amine group, forming new acetamide derivatives (Table 1) . -
Reactivity with Halides :
The compound reacts with α-haloamides (e.g., chloroacetyl chloride) in the presence of K₂CO₃, yielding S-alkylated products .
Table 1: Substitution Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | Acetone, 70°C, 6h | N-Benzyl-2-(morpholinoacetamide)thiazole | 78% | |
| Chloroacetyl chloride | DMF, RT, 3h | S-Alkylated thiazole-acetamide hybrid | 65–72% |
Oxidation and Reduction Reactions
-
Oxidation :
The thioether group oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or meta-chloroperbenzoic acid (mCPBA). For instance, oxidation with H₂O₂ in acetic acid at 40°C forms the sulfone derivative, enhancing electrophilicity . -
Nitro Group Reduction :
Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces the 3-nitro group to an amine, forming N-benzyl-2-((4-(3-aminophenyl)thiazol-2-yl)thio)acetamide . This product serves as an intermediate for synthesizing Schiff bases or azomethines .
Cycloaddition and Heterocycle Formation
The thiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused heterocyclic systems (e.g., thiazolo[3,2-d] triazoles) . These reactions occur in refluxing dioxane with triethylamine as a base .
Amide Bond Functionalization
The N-benzyl acetamide group undergoes hydrolysis or cross-coupling:
-
Hydrolysis :
Acidic (HCl/EtOH) or basic (NaOH/H₂O) hydrolysis cleaves the amide bond, yielding 2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetic acid . -
Buchwald–Hartwig Amination :
Palladium-catalyzed coupling with aryl halides modifies the benzyl group, enabling diversification of the N-substituent .
Biological Interaction-Driven Reactions
In medicinal chemistry studies, the compound reacts with enzyme active sites (e.g., SARS-CoV-2 RdRp, PI3K-C2α) via:
-
Hydrogen bonding : The acetamide carbonyl and nitro group interact with catalytic residues .
-
π-π stacking : The 3-nitrophenyl group engages aromatic residues in hydrophobic pockets .
Stability Under Physiological Conditions
Scientific Research Applications
N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Features :
- Thiazole Core : The thiazole ring is a common feature in many bioactive compounds. Substitutions at the 4-position (e.g., 3-nitrophenyl) influence electronic properties and binding affinity.
- Thioacetamide Linkage : The thioether (-S-) bridge enhances metabolic stability compared to oxygen analogs while maintaining hydrogen-bonding capacity.
Comparative Analysis :
Key Observations :
Side Chain Modifications : Replacing the benzyl group with benzimidazole (as in ) or triazole (as in ) alters hydrogen-bonding capacity and solubility. The benzyl group in the target compound may favor hydrophobic interactions in target binding.
Bioisosteric Replacements : Oxadiazole-containing analogs (e.g., ) show enhanced pharmacological activity due to bioisosteric effects, but the thioacetamide in the target compound offers a balance between stability and reactivity.
Pharmacokinetic Considerations
- Nitro Group Toxicity : The 3-nitrophenyl moiety may pose metabolic challenges (e.g., nitroreductase-mediated activation), unlike safer chloro or alkoxy substituents in .
Biological Activity
N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, while also providing insights into its synthesis and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a thiazole ring, a nitrophenyl group, and a benzyl moiety. The synthesis typically involves a multi-step process:
- Formation of the Thiazole Ring : Reaction of 3-nitroaniline with 2-cyanothioacetamide yields 4-(3-nitrophenyl)thiazole.
- Thioether Formation : The thiazole derivative reacts with benzyl chloride in the presence of potassium carbonate.
- Acetamide Formation : The thioether is reacted with acetyl chloride to yield the final acetamide product.
This synthetic pathway highlights the compound's structural complexity and potential for diverse biological interactions.
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit notable anticancer activity. For instance, derivatives of thiazoles have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxicity. The presence of electron-donating groups on the phenyl ring enhances this activity, as observed in similar compounds where modifications led to improved potency against cancer cells .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal pathogens. Studies report minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL for related thiazole compounds, indicating strong antimicrobial potential . The unique combination of the thiazole and nitrophenyl groups contributes to its efficacy against resistant strains.
Anti-inflammatory Effects
The compound's anti-inflammatory activity is attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Similar thiazole derivatives have been reported to modulate inflammatory responses effectively, suggesting that this compound may possess comparable properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituents on the Thiazole Ring : Variations in substituents can significantly alter potency and selectivity towards cancer cells.
- Electron-Drawing vs. Electron-Donating Groups : The electronic nature of substituents affects the compound's reactivity and interaction with biological targets.
A comparative analysis with similar compounds reveals that modifications leading to increased electron density on the aromatic rings enhance anticancer activity while maintaining antimicrobial efficacy .
Case Studies
- Anticancer Activity Evaluation : In one study, derivatives similar to this compound were tested against various cancer cell lines, showing IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : A series of thiazole derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotic agents .
Q & A
What are the established synthetic routes for N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions:
Thiazole Core Formation : React 2-amino-4-(3-nitrophenyl)thiazole with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the thioacetamide backbone.
Benzyl Group Introduction : Couple the intermediate with benzyl bromide under reflux conditions in acetone or ethanol.
Purification : Recrystallize from ethanol or DMF-water mixtures. Key parameters include reaction time (6–8 hours), solvent polarity, and catalyst choice. Yields range from 64% to 78% depending on substituents .
How is structural characterization performed for this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of benzyl protons (δ 4.3–4.5 ppm, -CH₂-) and nitrophenyl aromatic protons (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Identify thioamide C=S stretches (∼1250 cm⁻¹) and nitro group absorptions (∼1520 cm⁻¹) .
- Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N/S percentages (e.g., C: 52.76% vs. 52.98% in related analogs) .
What challenges arise in optimizing synthetic yields, and how are they addressed?
Level: Advanced
Methodological Answer:
- Low Yields in Coupling Steps : Often due to steric hindrance from the 3-nitrophenyl group. Solutions include:
- Using polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Employing coupling agents like EDCI/HOBt for amide bond formation.
- Byproduct Formation : Monitor via TLC and optimize column chromatography (silica gel, hexane/ethyl acetate gradients) .
What in vitro models are used to evaluate anticancer activity?
Level: Advanced
Methodological Answer:
- Cell Lines : A375 melanoma, pancreatic cancer (MIA PaCa-2), and CML (K562) cells.
- Assays :
How are structure-activity relationship (SAR) studies designed for this scaffold?
Level: Advanced
Methodological Answer:
- Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing/-donating groups) or thiazole-linked nitro position.
- Key Findings :
What computational methods predict binding modes with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use Schrödinger’s GLIDE to simulate interactions with DprE1 (Mycobacterium tuberculosis) or Src kinase.
How are contradictions in biological activity data resolved?
Level: Advanced
Methodological Answer:
- Case Example : Discrepancies in IC₅₀ values across studies may stem from:
What crystallographic techniques determine the compound’s 3D structure?
Level: Advanced
Methodological Answer:
- Single-Crystal X-ray Diffraction :
What enzyme inhibition mechanisms are reported for this compound?
Level: Advanced
Methodological Answer:
- DprE1 Inhibition : Covalent binding to Cys387 in Mycobacterium tuberculosis, disrupting cell wall synthesis.
- Kinetics : Time-dependent inhibition (Ki = 0.3 µM) with slow off-rates.
- Src Kinase Inhibition : Competitive binding at the substrate site (Kd = 12 nM) .
How are pharmacokinetic (PK) and pharmacodynamic (PD) studies designed?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
